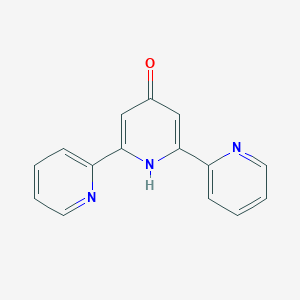

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Descripción general

Descripción

2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound that features a pyridone core substituted with two pyridyl groups at the 2 and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone typically involves the condensation of 2-acetylpyridine with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Bis(2-pyridyl)-4(1H)-pyridone can undergo various chemical reactions, including:

Oxidation: The pyridone ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form dihydropyridone derivatives.

Substitution: The pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Oxidized derivatives of the pyridone ring.

Reduction: Dihydropyridone derivatives.

Substitution: Various substituted pyridyl-pyridone compounds.

Aplicaciones Científicas De Investigación

Coordination Chemistry

BPP is primarily known for its role as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are crucial for catalysis and materials science.

Applications in Catalysis

- BPP complexes have been studied for their catalytic activity in various organic transformations, including oxidation and reduction reactions. For instance, cobalt(II) complexes of BPP have shown promising results in spin crossover phenomena, which can be exploited in developing advanced materials for sensors and switches .

Metal-Organic Frameworks (MOFs)

- The ability of BPP to coordinate with metal ions makes it an excellent candidate for constructing MOFs. These frameworks have diverse topologies and functionalities, making them suitable for gas adsorption and separation applications.

Biological Studies

BPP's chelating properties enable it to interact effectively with metal ions, which is significant in biological systems.

Metalloprotein Studies

- Research has indicated that BPP can serve as a model compound for studying metalloproteins and metalloenzymes. Its interactions with metal ions are crucial for understanding enzyme mechanisms and developing inhibitors .

Potential Therapeutic Applications

- Ongoing investigations are exploring BPP's potential as a therapeutic agent in metal ion chelation therapy, particularly for conditions related to metal toxicity or deficiency. Preliminary studies suggest its efficacy against various cancer cell lines, indicating its potential as an antitumor agent.

Material Science

BPP's unique properties make it valuable in the development of new materials.

Luminescent Materials

- The compound exhibits photoluminescent properties, making it a candidate for organic light-emitting diodes (OLEDs) and sensors. Its ability to absorb light and emit at different wavelengths is being explored for various applications in optoelectronics .

Development of Functional Materials

- Researchers are investigating BPP's role in synthesizing functional materials with specific electronic or optical properties. Its dual functionality allows for the design of materials with tailored characteristics for advanced applications.

Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Coordination Chemistry | Ligand formation with transition metals for catalysis | Cobalt(II) spin crossover systems |

| Biological Studies | Chelation of metal ions; potential antitumor activity | Interaction studies with metalloproteins |

| Material Science | Development of MOFs; luminescent materials | OLEDs and gas adsorption systems |

| Therapeutic Applications | Metal ion chelation therapy; cancer treatment potential | Studies on cancer cell lines |

Mecanismo De Acción

The mechanism by which 2,6-Bis(2-pyridyl)-4(1H)-pyridone exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl and pyridone groups can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal and the surrounding ligands.

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Bipyridine: Another ligand with two pyridyl groups, but without the pyridone core.

1,10-Phenanthroline: A ligand with a similar coordination ability but a different ring structure.

2,6-Di(2-pyridyl)pyridine: Similar structure but lacks the pyridone functionality.

Uniqueness

2,6-Bis(2-pyridyl)-4(1H)-pyridone is unique due to the presence of both pyridyl and pyridone groups, which provide a versatile coordination environment. This allows for the formation of a wide range of metal complexes with varying properties, making it a valuable compound in coordination chemistry and related fields.

Actividad Biológica

2,6-Bis(2-pyridyl)-4(1H)-pyridone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antimalarial properties, and potential as a therapeutic agent against various diseases.

Chemical Structure and Properties

The chemical structure of this compound features two pyridyl groups attached to a central 4(1H)-pyridone moiety. This arrangement contributes to its ability to interact with biological macromolecules, particularly DNA.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colorectal) | 15.0 | |

| GM05757 (Fibroblast) | 40.0 | |

| A375 (Melanoma) | 20.5 | |

| SK-Hep1 (Liver Cancer) | 12.3 |

The compound displayed an IC50 value of 15 µM against HCT116 cells, indicating potent cytotoxic activity. In comparison, it showed less toxicity towards normal fibroblast cells (IC50 = 40 µM), suggesting a degree of selectivity for cancerous cells.

The mechanism by which this compound exerts its cytotoxic effects involves the intercalation into DNA and the generation of reactive oxygen species (ROS). This leads to DNA strand breaks and subsequent activation of apoptotic pathways.

Case Study: Mechanistic Insights

In a study focused on the compound's interaction with DNA, it was observed that treatment with this compound resulted in increased phosphorylation of p53 and upregulation of p21, leading to G2/M cell cycle arrest and apoptosis in A375 melanoma cells .

Antimalarial Activity

Recent research has highlighted the potential of this compound as an antimalarial agent. The compound demonstrated activity against Plasmodium species in vitro.

Table 2: Antimalarial Activity of this compound

The compound exhibited an ED50 value of 0.6 mg/kg in murine models infected with Plasmodium yoelii, indicating strong efficacy as an antimalarial agent.

Additional Biological Activities

Beyond its cytotoxic and antimalarial properties, studies have suggested that this compound may possess antiviral properties and could be explored for use in treating viral infections .

Propiedades

IUPAC Name |

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of counterion influence the properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone-based metal complexes?

A2: Research has shown that the counterion plays a crucial role in determining the solid-state packing and magnetic behaviour of this compound complexes. Different counterions, like BF4-, SiF62-, ClO4-, and others, lead to variations in crystal packing, influencing intermolecular interactions and potentially affecting spin-crossover behaviour. [] For instance, the 2·1H2O complex exhibits polymorphism, with each polymorph displaying distinct spin-crossover behaviour due to differences in crystal packing and intermolecular interactions. []

Q2: Can you elaborate on the spin-crossover behaviour observed in some this compound complexes?

A3: Cobalt(II) complexes with this compound have been shown to exhibit interesting spin-crossover behaviour. [, , ] Spin-crossover refers to the transition between high-spin and low-spin electronic configurations of the metal ion, often triggered by temperature changes. In these complexes, the ligand field strength around the cobalt(II) ion can be tuned to lie near the spin-crossover region. As a result, factors like temperature, pressure, or even subtle changes in the crystal lattice (e.g., due to different counterions or solvent molecules) can induce a transition between the high-spin and low-spin states. [] This makes these complexes attractive for applications in molecular switches, sensors, and data storage devices.

Q3: Are there examples of how the bridging mode of a co-ligand impacts the magnetic properties in this compound complexes?

A4: Yes, research has demonstrated the impact of bridging ligands on the magnetic properties of dinuclear nickel(II) complexes containing this compound. In one study, two complexes were synthesized with different bridging modes of the azide (N3-) ligand. The complex with end-to-end µ1,3-N3 bridging exhibited antiferromagnetic interactions, while the complex with µ1,1-N3 bridging displayed ferromagnetic interactions. [] This highlights the significant influence of the bridging ligand's coordination mode on the magnetic exchange interactions between metal centers in these complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.